3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves multiple steps, including the formation of the quinazolinone core and the subsequent attachment of the cyclopenta[d]pyrimidinyl and piperidinyl groups. Common synthetic routes include:
Cyclization Reactions: The quinazolinone core can be synthesized through cyclization reactions involving anthranilic acid derivatives and formamide or its equivalents.
Nucleophilic Substitution: The attachment of the piperidinyl group can be achieved through nucleophilic substitution reactions using appropriate piperidine derivatives.
Cyclopenta[d]pyrimidine Formation: The cyclopenta[d]pyrimidine moiety can be synthesized through multicomponent reactions involving malononitrile, aldehydes, and amines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and cyclopenta[d]pyrimidinyl moieties.
Reduction: Reduction reactions can be employed to modify the quinazolinone core or the attached groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperidinyl and cyclopenta[d]pyrimidinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has potential applications in studying enzyme interactions and cellular pathways. Its structure may mimic natural substrates or inhibitors, making it useful in biochemical assays.
Medicine
In medicine, the compound’s quinazolinone core is known for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the piperidinyl and cyclopenta[d]pyrimidinyl groups may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-one: A simpler analog with similar biological activities.
Cyclopenta[d]pyrimidine: Shares the cyclopenta[d]pyrimidinyl moiety but lacks the quinazolinone core.
Piperidinylquinazolinone: Contains the piperidinyl and quinazolinone groups but not the cyclopenta[d]pyrimidinyl moiety.
Uniqueness
The uniqueness of 3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields.
Properties
IUPAC Name |
3-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-15-24-20-8-4-6-17(20)21(25-15)26-11-9-16(10-12-26)13-27-14-23-19-7-3-2-5-18(19)22(27)28/h2-3,5,7,14,16H,4,6,8-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFMDZSQEKWIPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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